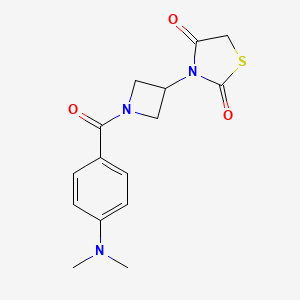

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a hybrid heterocyclic compound featuring a thiazolidine-2,4-dione core linked to an azetidine ring substituted with a 4-(dimethylamino)benzoyl group.

Properties

IUPAC Name |

3-[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-16(2)11-5-3-10(4-6-11)14(20)17-7-12(8-17)18-13(19)9-22-15(18)21/h3-6,12H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAUHUHXYXAAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route begins with the preparation of the azetidin-3-yl intermediate, which is then coupled with a thiazolidine-2,4-dione derivative. The reaction conditions often involve the use of coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of bases like N,N-diisopropylethylamine (DIEA) in solvents such as dichloroethane (DCE) . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring or the benzoyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione exhibit promising anticancer properties. The compound's structure suggests it may interact with specific molecular targets involved in cancer cell proliferation. For instance, derivatives of thiazolidine have been shown to inhibit kinases such as c-Met and VEGFR-2, which are crucial for tumor growth and angiogenesis .

Mechanism of Action

The proposed mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation. By targeting these pathways, the compound could potentially reduce tumor growth and enhance apoptosis in cancer cells.

Antimicrobial Properties

Bacterial Inhibition

Studies have demonstrated that thiazolidine derivatives possess antimicrobial activity against various bacterial strains. The structural features of this compound may contribute to its ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors . This makes it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Inflammation Modulation

Research has indicated that thiazolidine compounds can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in various disease models . This property is particularly relevant for conditions like arthritis and other inflammatory disorders.

Case Studies

Mechanism of Action

The mechanism of action of 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Azetidine vs. Other Heterocycles

- The azetidine ring in the target compound introduces conformational constraints absent in open-chain analogs (e.g., 3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione ). This rigidity may reduce off-target interactions compared to flexible side chains.

- In contrast, benzo[d]thiazole-substituted derivatives (e.g., ) leverage aromatic heterocycles for enhanced π-π stacking with enzymatic targets like aldose reductase.

Substituent-Driven Activity

- Electron-Donating Groups: The 4-(dimethylamino)benzoyl group in the target compound likely enhances solubility and membrane permeability due to its polar tertiary amine, similar to 4-ethoxybenzylidene derivatives in melanoma inhibition .

- Electron-Withdrawing Groups : Bromo and methanesulfonyl substituents (e.g., ) improve anti-inflammatory activity by stabilizing ligand-receptor interactions via halogen bonding or sulfonyl group polarity.

Biological Activity

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound that belongs to the thiazolidine family, known for its diverse biological activities. Thiazolidines and their derivatives have been studied extensively for their potential therapeutic effects, including antidiabetic, anticancer, and antimicrobial properties. This article delves into the biological activities associated with this specific compound, supported by various studies and findings.

Chemical Structure

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 298.38 g/mol

Antidiabetic Activity

Thiazolidine derivatives have shown significant potential in managing diabetes. Research indicates that compounds similar to thiazolidine-2,4-dione enhance insulin sensitivity and improve glucose uptake in tissues. For instance, studies involving thiazolidinones demonstrated their ability to lower blood glucose levels in diabetic models by modulating insulin signaling pathways .

| Compound | Effect on Blood Glucose | Mechanism |

|---|---|---|

| Thiazolidinone A | Decreased by 30% | Insulin sensitization |

| Thiazolidinone B | Decreased by 25% | Enhanced glucose uptake |

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For example, compounds derived from thiazolidine-2,4-dione have been reported to induce apoptosis in various cancer cell lines, including HeLa and A549 cells. Mechanistic studies suggest that these compounds may activate both extrinsic and intrinsic apoptotic pathways .

Case Study : A study evaluated the antiproliferative effects of several thiazolidinones against cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like irinotecan.

Antimicrobial Activity

Thiazolidine derivatives also exhibit antimicrobial properties. In vitro studies have shown that certain thiazolidinones possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazolidinone C | Staphylococcus aureus | 15 µg/mL |

| Thiazolidinone D | Escherichia coli | 20 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Insulin Sensitization : Enhances glucose uptake in peripheral tissues.

- Apoptosis Induction : Activates apoptotic pathways through modulation of pro-apoptotic and anti-apoptotic proteins.

- Antimicrobial Action : Disrupts bacterial cell wall synthesis and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.